molecular formula C11H12O4 B1302365 2-(2-Acetyl-4-methylphenoxy)acetic acid CAS No. 88521-62-4

2-(2-Acetyl-4-methylphenoxy)acetic acid

Cat. No.: B1302365
CAS No.: 88521-62-4
M. Wt: 208.21 g/mol
InChI Key: VVRNXJHFSXDXDU-UHFFFAOYSA-N
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Description

2-(2-Acetyl-4-methylphenoxy)acetic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of phenoxyacetic acid, characterized by the presence of an acetyl group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetyl-4-methylphenoxy)acetic acid typically involves the reaction of 2-acetyl-4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetyl-4-methylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: 2-(2-Carboxy-4-methylphenoxy)acetic acid.

    Reduction: 2-(2-Hydroxy-4-methylphenoxy)acetic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Acetyl-4-methylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Acetyl-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. The phenoxyacetic acid moiety can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Acetylphenoxy)acetic acid
  • 2-(4-Methylphenoxy)acetic acid
  • 2-(2-Hydroxy-4-methylphenoxy)acetic acid

Uniqueness

2-(2-Acetyl-4-methylphenoxy)acetic acid is unique due to the presence of both an acetyl group and a methyl group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-acetyl-4-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-3-4-10(15-6-11(13)14)9(5-7)8(2)12/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRNXJHFSXDXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364200
Record name Acetic acid, (2-acetyl-4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88521-62-4
Record name Acetic acid, (2-acetyl-4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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